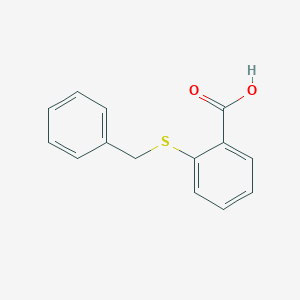

2-(Benzylsulfanyl)benzenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZULGMADGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294984 | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-80-2 | |

| Record name | 1531-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzylsulfanyl)benzenecarboxylic acid CAS 1531-80-2 properties

An In-Depth Technical Guide to 2-(Benzylsulfanyl)benzenecarboxylic Acid (CAS 1531-80-2)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS 1531-80-2), a pivotal intermediate in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts, offering an in-depth analysis of the compound's physicochemical properties, a detailed spectroscopic profile, a robust, field-tested synthesis protocol, and an exploration of its chemical reactivity. The content herein is structured to provide researchers, chemists, and drug development professionals with the causal insights and practical methodologies required for the effective application of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2-(benzylthio)benzoic acid, is an aromatic carboxylic acid and thioether. Its structure, featuring a flexible benzylthio group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of reactivity and steric influence, making it a valuable precursor for complex heterocyclic systems and pharmacologically active molecules. Derivatives of the parent scaffold, thiosalicylic acid, have shown potential in the development of treatments for inflammatory diseases and as Ras tumor growth inhibitors.

The core physicochemical properties are summarized in Table 1, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1531-80-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Melting Point | 180 - 182 °C | |

| IUPAC Name | 2-(benzylsulfanyl)benzoic acid | |

| Synonyms | 2-(Benzylthio)benzoic acid, S-benzylthiosalicylic acid | |

| Appearance | White to off-white crystalline powder (Expected) | |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | [3] |

Spectroscopic Profile for Structural Verification

Unambiguous structural confirmation is paramount. While a complete public database spectrum for this specific molecule is not available, its structure can be definitively characterized by standard spectroscopic methods. The expected spectral features, based on its functional groups and analysis of analogous compounds, are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[4].

-

C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) bridge will be observed just below 3000 cm⁻¹[4].

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected in the range of 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid conjugated with the benzene ring[4].

-

C=C Stretch: Aromatic ring skeletal vibrations will produce several medium to sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and ~920 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural evidence. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm. This signal will disappear upon a D₂O shake, confirming its identity[5].

-

Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring will appear in the aromatic region (~7.1-8.1 ppm). The proton ortho to the carboxyl group is expected to be the most deshielded[5].

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will resonate in the aromatic region, likely between 7.2-7.4 ppm, appearing as a complex multiplet.

-

Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons is expected around 4.0-4.5 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range[6].

-

Aromatic Carbons: The twelve aromatic carbons will resonate between ~125-145 ppm. The quaternary carbons attached to the sulfur and the carboxylic acid group will have distinct chemical shifts and may appear less intense[6].

-

Methylene Carbon (-S-CH₂-): The methylene carbon is expected to appear in the aliphatic region, likely between 35-45 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): The parent peak should be observed at m/z = 244.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺)[7][8]. A prominent peak at m/z = 91 is also highly likely, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl moiety.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| IR | O-H stretch (acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (acid) | 1680 - 1710 cm⁻¹ (strong, sharp) | |

| ¹H NMR | -COOH | 10 - 13 ppm (broad singlet) |

| Ar-H | 7.1 - 8.1 ppm (multiplets) | |

| -S-CH₂-Ar | 4.0 - 4.5 ppm (singlet) | |

| ¹³C NMR | -COOH | 165 - 175 ppm |

| Ar-C | 125 - 145 ppm | |

| -S-CH₂- | 35 - 45 ppm | |

| MS | [M]⁺ | 244 |

| [M-COOH]⁺ | 199 | |

| [C₇H₇]⁺ (tropylium) | 91 (base peak likely) |

Synthesis Protocol: S-Alkylation of Thiosalicylic Acid

The most direct and reliable method for preparing this compound is the nucleophilic substitution of a benzyl halide with thiosalicylic acid under basic conditions. The causality is clear: a base is required to deprotonate the highly acidic thiol group of thiosalicylic acid, forming a thiolate anion. This potent nucleophile then readily displaces the halide from benzyl chloride in a classic Sₙ2 reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiosalicylic acid (1.0 eq) in a 2:1 mixture of ethanol and water.

-

Base Addition & Deprotonation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 eq). The addition of a slight excess of base ensures complete deprotonation of both the thiol and the carboxylic acid, driving the reaction forward. Stir for 15-20 minutes until a clear, homogeneous solution is obtained.

-

Alkylation: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture. A slight excess of the alkylating agent ensures the complete consumption of the limiting thiosalicylic acid.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the thiosalicylic acid spot. The reaction is typically complete within 4-6 hours.

-

Workup & Precipitation: Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, acidify the solution by slowly adding 2M hydrochloric acid until the pH is below 2. This step protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution as a solid.

-

Purification: Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a versatile synthetic building block. Its reactivity is centered on the carboxylic acid and the thioether linkage.

Caption: Key reaction pathways for derivatizing this compound.

-

Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations. It can be converted to an ester via Fischer esterification with an alcohol under acidic catalysis or by reacting its corresponding acid chloride with an alcohol[9]. Similarly, amides can be formed by coupling the acid with an amine, often activated by a coupling agent or via the acid chloride intermediate.

-

Thioether Oxidation: The sulfur atom can be selectively oxidized. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidizing agent will further oxidize the sulfur to the sulfone, 2-(benzylsulfonyl)benzoic acid[10]. This modification dramatically alters the electronic properties and steric profile of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity[9].

-

Cyclization Reactions: The ortho positioning of the two functional groups makes this scaffold a prime candidate for cyclization reactions to form sulfur-containing heterocyclic systems, analogous to the synthesis of thioxanthones from similar precursors[9].

Safety and Handling

As a research chemical, this compound must be handled with appropriate care, adhering to standard laboratory safety protocols.

-

Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Always use safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be conducted in a well-ventilated fume hood to avoid inhalation[1].

-

Handling Precautions: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, well-ventilated place at room temperature[1].

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

Conclusion

This compound is a well-defined chemical entity with significant utility for synthetic chemists. Its straightforward synthesis, combined with the dual reactivity of its carboxylic acid and thioether functionalities, provides a versatile platform for creating diverse molecular architectures. The data and protocols presented in this guide offer a robust framework for the confident and effective use of this compound in research and development settings.

References

- PubChem. (n.d.). 2-(Phenylthio)benzoic acid. National Center for Biotechnology Information.

- Chemical Synthesis Database. (2025, May 20). 2-(2-benzylsulfanyl-ethyl)-benzoic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- Arctom Scientific. (n.d.). CAS NO. 1531-80-2 | 2-(BENZYLTHIO)BENZOIC ACID | Catalog ATA-AT22896.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- PubChem. (n.d.). Benzoic acid, 2-(phenylthioxomethyl)hydrazide. National Center for Biotechnology Information.

- SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Leslie, J. M. (2021, February 3). February 3, 2021. YouTube.

- SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.

- NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

- Huremovic, M., et al. (2023, November 1). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.

- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.

- Reddit. (2013, June 25). IR-spectroscopy: Why does benzilic acid show a sharp signal for its alcohol group?

- Reddit. (2024, July 10). H nmr peaks of benzoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- NIST. (n.d.). Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. National Center for Biotechnology Information.

- NIST. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook.

Sources

- 1. scbt.com [scbt.com]

- 2. 1531-80-2|2-(Benzylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Benzylsulfanyl)benzenecarboxylic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(phenylmethylthio)benzoic acid, is an organic compound belonging to the family of thiosalicylic acid derivatives. Its structure, featuring a flexible benzyl-thioether linkage ortho to a carboxylic acid on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological interactions. The carboxylic acid moiety imparts acidic properties and provides a site for derivatization, while the thioether linkage and the aromatic rings contribute to its lipophilicity and potential for various chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂S | ChemScene[1] |

| Molecular Weight | 244.31 g/mol | ChemScene[1] |

| CAS Number | 1531-80-2 | Key Organics[2] |

| Melting Point | 180-182°C | LookChem[3] |

| Appearance | White to off-white solid | N/A |

| SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | ChemScene[1] |

Note: Some properties like appearance are typical and may vary based on purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry. A common and reliable method is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a thiol.[4] In this case, a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-chlorobenzoic acid, is reacted with benzyl mercaptan. The choice of a more reactive halide, like iodide, can facilitate the reaction under milder conditions.[5]

An alternative approach involves the alkylation of thiosalicylic acid with a benzyl halide in an alkaline solution. This method leverages the nucleophilicity of the thiolate anion generated in situ.[[“]]

Below is a detailed, field-proven protocol based on the Ullmann condensation approach, which offers good yields and is adaptable for laboratory scale.

Experimental Protocol: Ullmann Condensation Synthesis

Materials:

-

2-Iodobenzoic acid

-

Benzyl mercaptan

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Then, add benzyl mercaptan (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 100-120°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1M HCl solution. This will neutralize the base and protonate the carboxylic acid, causing the product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.

Causality Behind Experimental Choices:

-

Copper(I) Iodide: Acts as a catalyst to facilitate the coupling between the aryl iodide and the thiol.

-

Potassium Carbonate: Serves as a base to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the HI formed during the reaction.

-

Anhydrous DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

-

Acidic Workup: Essential to protonate the carboxylate salt formed under the basic reaction conditions, thereby precipitating the desired carboxylic acid product.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will show distinct splitting patterns due to their ortho, meta, and para relationships. The protons of the benzyl group's phenyl ring will also appear in this region.

-

Methylene Protons: A characteristic singlet for the -S-CH₂- protons, typically appearing around δ 4.0-4.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the carboxylic acid group and the carbon attached to the sulfur atom will have distinct chemical shifts.

-

Methylene Carbon: A signal for the -S-CH₂- carbon, typically in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C-S Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 244.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), loss of the benzyl group (-CH₂Ph, 91 Da), and cleavage of the C-S bond.

Potential Applications and Biological Relevance

Derivatives of thiosalicylic acid have been investigated for a range of biological activities.[[“]] While specific studies on this compound are limited in publicly accessible literature, its structural motifs suggest potential areas for research and drug development. For instance, some benzoic acid derivatives have been explored as inhibitors of bacterial RNA polymerase-sigma factor interactions, presenting a novel antimicrobial strategy.[8] The sulfur atom in the thioether linkage can also be a target for metabolic oxidation, which could be a factor in its pharmacokinetic profile.

Further research is warranted to explore the potential of this compound and its derivatives as anti-inflammatory, antimicrobial, or anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it may cause skin and eye irritation.[2] It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. Its combination of a carboxylic acid and a benzyl thioether functional group makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to considerations for its potential use in drug discovery and development.

References

- LookChem. Cas 1531-80-2, this compound. [Link]

- Radić, G. P., et al. (2013). Benzyl 2-(benzylsulfanyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o285–o286. [Link]

- Wikipedia.

- Google Patents.

- Google Patents.

- Wikipedia. 2-Iodobenzoic acid. [Link]

- The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Google Patents.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)

- National Center for Biotechnology Information. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

- Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS medicinal chemistry letters, 11(10), 1956–1962. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/1HNMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)

- Doc Brown's Chemistry. mass spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/MSsp benzoic_acid.htm]([Link] benzoic_acid.htm)

- Oriental Journal of Chemistry.

- Google P

- Pello, R. F., Docampo, M. L., & Fascio, M. L. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.

- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5289. [Link]

- National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. aksci.com [aksci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc [chemsrc.com]

- 5. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS [m.chemicalbook.com]

- 6. consensus.app [consensus.app]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. iris.cnr.it [iris.cnr.it]

Topic: Synthesis Pathways for Novel 2-(Benzylsulfanyl)benzenecarboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic methodologies for creating 2-(benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid[1][2][3], and its derivatives. This scaffold is a significant building block in medicinal chemistry, with derivatives showing potential in treating a range of diseases, including inflammatory and allergic conditions.[4] We will dissect the core chemical principles, compare established and novel synthetic routes, and provide actionable experimental protocols for laboratory application.

The Core Structure and Its Significance

The foundational molecule, this compound, consists of a benzoic acid core where the hydrogen at the 2-position is substituted with a benzylsulfanyl (or benzylthio) group. This thioether linkage is the critical focal point of our synthetic discussion. The structural arrangement of the carboxylic acid and the bulky, lipophilic benzylsulfanyl group imparts unique physicochemical properties that are of great interest in drug design.

Caption: Core structure and key functional groups.

Major Synthetic Strategies for C-S Bond Formation

The construction of the aryl-sulfur bond is the central challenge in synthesizing these molecules. Several robust methods have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr)

This is one of the most direct and fundamental methods for forming the C-S bond. The reaction proceeds via the attack of a nucleophilic sulfur species on an activated aromatic ring, displacing a leaving group (typically a halide).

-

Underlying Principle: The reaction relies on an addition-elimination mechanism.[5] A potent nucleophile, the benzyl thiolate anion, attacks the electrophilic carbon of an aryl halide. The presence of an electron-withdrawing group (like the carboxylic acid) ortho or para to the leaving group activates the ring, making it more susceptible to nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[5]

-

Causality in Experimental Choices:

-

Base is Essential: A base (e.g., NaOH, K₂CO₃) is required to deprotonate the benzyl mercaptan (pKa ~9.5), generating the much more nucleophilic thiolate anion.

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. Water-ethanol mixtures are also effective, particularly for salt formation and product precipitation.[4]

-

Leaving Group: The reactivity order for the halide leaving group in SNAr is typically F > Cl > Br > I, as fluorine's high electronegativity makes the attached carbon the most electrophilic. However, C-Br and C-I bonds are weaker and can also be effective leaving groups.[6]

-

Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a reliable and widely used method for forming C-S bonds, particularly when SNAr reactions are sluggish.[7][8]

-

Underlying Principle: This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.[7] The mechanism is thought to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the thioether product.[7]

-

Causality in Experimental Choices:

-

Catalyst System: Stoichiometric amounts of copper were traditionally used, but modern protocols employ catalytic amounts of copper salts (e.g., CuI, Cu₂O) in combination with a ligand.[7][9]

-

Ligands: Ligands such as diamines or diols are crucial. They stabilize the copper catalyst, prevent its precipitation, and enhance its reactivity, allowing for milder reaction conditions.[9]

-

High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C) and high-boiling polar solvents like DMF or NMP, although newer catalyst systems have lowered these requirements.[7]

-

Thiol-Ene Reaction: A "Click Chemistry" Approach

For synthesizing derivatives with an alkyl chain between the sulfur and the aromatic ring, the thiol-ene reaction offers a novel and highly efficient pathway. This method is considered a "click" reaction due to its high yields, stereoselectivity, mild conditions, and lack of by-products.[10][11]

-

Underlying Principle: This reaction proceeds via a free-radical addition of a thiol to an alkene (an 'ene').[10] The process is typically initiated by UV light or a radical initiator, which generates a thiyl radical (RS•). This radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.[12]

-

Causality in Experimental Choices:

-

Initiation: Photoinitiators (like DMPA) or thermal initiators (like AIBN) are used to start the radical chain reaction at a controlled rate.

-

Substrate Design: This pathway requires a benzoic acid derivative containing an alkene functional group (e.g., 2-vinylbenzoic acid) and benzyl mercaptan.

-

Oxygen Inhibition: The reaction can be sensitive to oxygen, which can act as a radical scavenger. Performing the reaction under an inert atmosphere (N₂ or Ar) is often necessary to achieve high conversion.[13]

-

Sources

- 1. 2-(Benzylthio)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 1531-80-2|2-(Benzylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Benzyl 2-(benzylsulfanyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Benzylsulfanyl)benzenecarboxylic Acid

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid, is a bifunctional molecule incorporating a benzoic acid moiety and a benzyl thioether group. This unique combination of a carboxylic acid and a sulfide linkage makes it a valuable building block in organic synthesis, particularly for the preparation of sulfur-containing heterocyclic compounds and molecules with potential pharmacological activity. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | COOH |

| ~7.9-8.1 | Doublet of doublets | 1H | Ar-H (ortho to COOH) |

| ~7.2-7.6 | Multiplet | 8H | Ar-H (benzoic acid and benzyl rings) |

| ~4.2 | Singlet | 2H | S-CH₂-Ar |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 11 and 13 ppm. The broadness of this peak is due to hydrogen bonding and chemical exchange. Its exact chemical shift is highly dependent on the solvent and concentration.

-

Aromatic Protons (Ar-H): The spectrum will feature a complex multiplet region between approximately 7.2 and 8.1 ppm, integrating to a total of nine protons.

-

The proton on the benzoic acid ring that is ortho to the electron-withdrawing carboxylic acid group is expected to be the most deshielded, appearing as a doublet of doublets around 7.9-8.1 ppm.

-

The remaining three protons of the benzoic acid ring and the five protons of the benzyl ring will likely overlap in a complex multiplet between 7.2 and 7.6 ppm. The protons of the benzyl group are expected to be in a slightly more upfield region of this multiplet compared to the protons of the benzoic acid ring.

-

-

Methylene Protons (S-CH₂-Ar): A sharp singlet is predicted around 4.2 ppm, corresponding to the two methylene protons. These protons are adjacent to both the sulfur atom and the phenyl ring, which deshields them. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Referencing: Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | COOH |

| ~140 | Ar-C (quaternary, attached to S) |

| ~138 | Ar-C (quaternary, benzyl) |

| ~133 | Ar-CH |

| ~131 | Ar-CH |

| ~130 | Ar-C (quaternary, attached to COOH) |

| ~129 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~38 | S-CH₂-Ar |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eleven distinct signals.

-

Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded, appearing as a singlet around 170 ppm.[1]

-

Aromatic Carbons (Ar-C and Ar-CH): Nine signals are expected in the aromatic region (approximately 125-140 ppm).

-

The three quaternary carbons (attached to the sulfur, the carboxylic acid, and the ipso-carbon of the benzyl ring) will appear as singlets with lower intensity. The carbon attached to the sulfur atom is expected around 140 ppm, while the carbon attached to the carboxylic acid group is anticipated around 130 ppm. The ipso-carbon of the benzyl ring is predicted to be around 138 ppm.[2]

-

The remaining eight aromatic CH carbons will give rise to six distinct signals due to the symmetry of the benzyl group and the dissymmetry of the substituted benzoic acid ring. These are expected in the range of 125-133 ppm.

-

-

Methylene Carbon (S-CH₂-Ar): The methylene carbon adjacent to the sulfur and the phenyl ring is expected to appear as a singlet around 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film from a volatile solvent. For solid samples, the KBr pellet method is common.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 3030-3080 | C-H stretch (aromatic) | Aromatic rings |

| 2850-2960 | C-H stretch (aliphatic) | Methylene group |

| 1680-1710 (strong) | C=O stretch | Carboxylic acid |

| 1580-1600 | C=C stretch | Aromatic rings |

| 1400-1450 | C-H bend | Methylene group |

| 1200-1320 | C-O stretch | Carboxylic acid |

| 900-950 (broad) | O-H bend | Carboxylic acid dimer |

| 690-770 | C-H out-of-plane bend | Substituted benzene |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene group will be observed as weaker bands just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl (C=O) stretching of the carboxylic acid.[3]

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and O-H bending of the carboxylic acid, as well as C-H bending vibrations of the aromatic rings and the methylene group. The C-S stretching vibration is expected to be a weak band in this region.

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) in negative ion mode would also be effective, readily detecting the deprotonated molecule [M-H]⁻.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced (e.g., via direct infusion for ESI or a GC/LC inlet for EI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 199 | [M - COOH]⁺ |

| 153 | [M - C₇H₇]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

The mass spectrum provides crucial information for confirming the molecular weight and deducing the structure from its fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 244, corresponding to the molecular weight of the compound (C₁₄H₁₂O₂S).

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion at m/z 199.

-

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the benzylic C-S bond. This would lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds.

-

Cleavage of the S-CH₂ Bond: Cleavage of the S-CH₂ bond would result in a fragment at m/z 153, corresponding to the thiosalicylic acid radical cation.

-

The fragment at m/z 121 corresponds to the benzoyl cation.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, allows for its unambiguous structural confirmation and purity assessment. While this guide is based on predicted data derived from well-established spectroscopic principles and data from analogous compounds, it provides a robust framework for researchers to interpret the experimental spectra of this important synthetic building block. The characteristic signals, such as the downfield carboxylic acid proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the tropylium ion base peak in MS, collectively create a unique spectroscopic fingerprint for this molecule.

References

- Facchini, D., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. ChemistrySelect.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- PubChem. (n.d.). 2-(Benzylthio)benzoic acid. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supplementary Information for [Example Article on Benzoic Acids].

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(Benzylsulfanyl)benzenecarboxylic acid

Introduction

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as S-benzyl thiosalicylic acid, is an organic compound with a molecular structure incorporating a carboxylic acid and a thioether functional group. This dual functionality makes it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the development of any potential applications, particularly in the drug development sector. The presence of both a polar, ionizable carboxylic acid group and a bulky, nonpolar benzylsulfanyl group imparts a distinct physicochemical profile that governs its behavior in various solvent systems and under different stress conditions.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility and stability.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molar Mass | 258.31 g/mol | N/A |

| pKa (Carboxylic Acid) | ~4-5 (Predicted) | N/A |

| LogP | ~3.5-4.5 (Predicted) | N/A |

| Melting Point | Data not available | N/A |

Note: Predicted values are based on the chemical structure and comparison with similar compounds like benzoic acid and thioanisole. Experimental determination is recommended for precise values.

Part 1: Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability, as well as its ease of formulation. The structure of this compound suggests a complex solubility profile. The polar carboxylic acid group can engage in hydrogen bonding and deprotonation, favoring solubility in polar and aqueous alkaline solutions. Conversely, the large nonpolar benzylsulfanyl moiety predicts solubility in organic solvents of low to moderate polarity.

Theoretical Solubility Considerations

-

Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large nonpolar part of the molecule will likely limit solubility in highly polar solvents like water at neutral pH. Solubility in alcohols (methanol, ethanol) is expected to be moderate to good.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are good hydrogen bond acceptors and can solvate the carboxylic acid group. Moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar benzylsulfanyl group will favor solubility in these solvents through van der Waals interactions.

-

pH-Dependent Aqueous Solubility: The carboxylic acid group (pKa ~4-5) will be predominantly in its ionized carboxylate form at pH values above its pKa. This deprotonation will significantly increase its aqueous solubility due to the formation of the highly polar carboxylate anion. Conversely, in acidic solutions (pH < pKa), the compound will be in its neutral, less soluble form.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.

1. Materials:

- This compound

- A range of solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetonitrile, toluene, hexane)

- Scintillation vials or sealed flasks

- Orbital shaker with temperature control

- Analytical balance

- HPLC with UV detector or a calibrated UV-Vis spectrophotometer

- Syringe filters (0.45 µm)

2. Procedure:

- Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

- Seal the vials to prevent solvent evaporation.

- Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

- After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

- Carefully withdraw a sample from the supernatant using a syringe.

- Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects.

- Quantitatively dilute the filtrate with a suitable solvent (the mobile phase for HPLC is ideal) to a concentration within the linear range of the analytical method.

- Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

- Perform the experiment in triplicate for each solvent.

Data Presentation: Solubility Profile

The results should be tabulated for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (moles/L) |

| Water (pH ~7) | 25 | < 0.1 | < 3.87 x 10⁻⁴ |

| 0.1 M HCl (pH 1) | 25 | < 0.05 | < 1.94 x 10⁻⁴ |

| pH 7.4 Buffer | 25 | 0.5 | 1.94 x 10⁻³ |

| 0.1 M NaOH (pH 13) | 25 | > 10 | > 3.87 x 10⁻² |

| Methanol | 25 | 15 | 5.81 x 10⁻² |

| Ethanol | 25 | 12 | 4.65 x 10⁻² |

| Acetonitrile | 25 | 8 | 3.10 x 10⁻² |

| Toluene | 25 | 5 | 1.94 x 10⁻² |

| Hexane | 25 | < 0.5 | < 1.94 x 10⁻³ |

Note: The data in this table is illustrative and not based on experimental results.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial to identify how a molecule's quality varies with time under the influence of environmental factors. Forced degradation studies, or stress testing, are undertaken to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated stability testing.[2] These studies are essential for developing and validating stability-indicating analytical methods.[3][4]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[5]

-

Hydrolysis: While the thioether bond is generally stable to hydrolysis, the carboxylic acid can undergo esterification in the presence of alcohols under acidic conditions.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.

Below is a diagram illustrating the potential oxidative degradation pathway.

Caption: Workflow for the development of a stability-indicating HPLC method.

Data Presentation: Forced Degradation Results

The results should be summarized in a table.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| Control | 24h | 100 | 0 | 0 |

| 0.1 M HCl, 80°C | 24h | 92.5 | 7.5 | 2 |

| 0.1 M NaOH, RT | 8h | 88.1 | 11.9 | 3 |

| 3% H₂O₂, RT | 24h | 85.4 | 14.6 | 2 (Major) |

| Dry Heat, 80°C | 48h | 98.2 | 1.8 | 1 |

| Photolytic (UV) | 24h | 95.7 | 4.3 | 2 |

Note: The data in this table is illustrative and not based on experimental results.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the described protocols, researchers can generate high-quality, reliable data essential for informed decision-making in drug development and other scientific applications. The principles of "like dissolves like" and pH-dependent ionization are key to understanding its solubility profile. Furthermore, a thorough forced degradation study coupled with the development of a validated stability-indicating HPLC method is indispensable for elucidating its intrinsic stability and degradation pathways. The insights gained from these studies are fundamental to ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid.

- Wikipedia. (n.d.). Thioester.

- PubMed. (n.d.). Epoxy Coenzyme A Thioester pathways for degradation of aromatic compounds.

- ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays.

- PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.

- vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.

- Key Organics. (n.d.). This compound.

- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Novel S-Alkyl Derivatives of Thiosalicylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of S-alkyl derivatives of thiosalicylic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document details robust synthetic protocols, thorough analytical characterization methodologies, and explores the mechanistic basis of the observed biological activities. The guide emphasizes the rationale behind experimental design, offering field-proven insights to ensure reproducibility and facilitate further discovery in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of Thiosalicylic Acid Scaffolds

Thiosalicylic acid, an organosulfur compound featuring both carboxylic acid and thiol functional groups, has long been recognized as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as precursors to the dyestuff thioindigo and the vaccine preservative thiomersal.[1] The ability to modify both the thiol and carboxylic acid moieties allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.

This guide focuses on the S-alkyl derivatives of thiosalicylic acid, a class of compounds that has demonstrated significant potential as anticancer and antimalarial agents.[2][3] Alkylation of the thiol group not only enhances the lipophilicity of the parent molecule, potentially improving its pharmacokinetic profile, but also allows for the introduction of various functionalities that can modulate biological activity. This document provides a detailed roadmap for the synthesis of these derivatives, their subsequent functionalization, and an exploration of their mechanisms of action.

Synthesis of S-Alkyl Thiosalicylic Acid Derivatives

The primary route to S-alkylated thiosalicylic acid derivatives is through the nucleophilic substitution reaction between thiosalicylic acid and an appropriate alkyl halide in an alkaline medium. The basic conditions deprotonate the thiol group, forming a thiolate anion, which is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.

General Reaction Scheme

The overall synthetic strategy is depicted below. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as the formation of diaryl disulfides through oxidation of the thiolate.

Caption: General reaction scheme for the S-alkylation of thiosalicylic acid.

Detailed Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic Acid

This protocol provides a step-by-step method for the synthesis of a representative S-alkyl derivative, 2-(benzylthio)benzoic acid.

Materials:

-

Thiosalicylic acid (1.0 eq)

-

Sodium hydroxide (2.2 eq)

-

Benzyl chloride (1.1 eq)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosalicylic acid in a 1:1 mixture of ethanol and water. Add a solution of sodium hydroxide in water dropwise at room temperature with stirring. The formation of the sodium thiolate salt is typically accompanied by a color change.

-

Alkylation: To the stirred solution, add benzyl chloride dropwise. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.

-

Self-Validation: The purity of the synthesized 2-(benzylthio)benzoic acid should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point for 2-(benzylthio)benzoic acid is approximately 155-158 °C.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized S-alkyl thiosalicylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key signals to identify include:

-

The aromatic protons of the thiosalicylic acid backbone, which typically appear as a complex multiplet in the range of 7.0-8.0 ppm.

-

The protons of the alkyl group attached to the sulfur atom. The chemical shift of these protons will vary depending on the nature of the alkyl group. For example, the benzylic protons of 2-(benzylthio)benzoic acid typically appear as a singlet around 4.1 ppm.[4]

-

The carboxylic acid proton, which is often a broad singlet at a downfield chemical shift (typically >10 ppm), although it may not always be observed.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals include:

-

The carbonyl carbon of the carboxylic acid, which typically appears around 168-172 ppm.

-

The aromatic carbons, which will appear in the range of 120-140 ppm.

-

The carbons of the S-alkyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-S Stretch: The C-S stretching vibration is typically weak and appears in the region of 600-800 cm⁻¹.

Representative Spectroscopic Data

The following table summarizes typical spectroscopic data for a few S-alkyl thiosalicylic acid derivatives.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-(Methylthio)benzoic acid | 2.5 (s, 3H, S-CH₃), 7.1-7.5 (m, 3H, Ar-H), 8.0 (d, 1H, Ar-H) | 15.5 (S-CH₃), 124.5, 125.0, 126.5, 131.0, 132.5, 142.0 (Ar-C), 169.0 (C=O) | 2500-3300 (br, O-H), 1685 (s, C=O) |

| 2-(Ethylthio)benzoic acid | 1.3 (t, 3H, CH₂CH₃ ), 3.0 (q, 2H, S-CH₂ CH₃), 7.1-7.5 (m, 3H, Ar-H), 8.0 (d, 1H, Ar-H) | 14.5 (CH₂C H₃), 27.0 (S-C H₂CH₃), 124.0, 125.5, 126.0, 131.5, 132.0, 141.0 (Ar-C), 169.5 (C=O) | 2500-3300 (br, O-H), 1690 (s, C=O) |

| 2-(Benzylthio)benzoic acid | 4.1 (s, 2H, S-CH₂), 7.2-7.6 (m, 8H, Ar-H), 8.1 (d, 1H, Ar-H) | 38.0 (S-CH₂), 125.0, 127.0, 128.5, 129.0, 131.0, 132.0, 137.0, 140.0 (Ar-C), 168.0 (C=O) | 2500-3300 (br, O-H), 1680 (s, C=O) |

Further Derivatization: Ester and Amide Synthesis

The carboxylic acid functionality of S-alkyl thiosalicylic acid derivatives provides a handle for further structural modifications, such as the synthesis of esters and amides. These modifications can significantly impact the biological activity and physicochemical properties of the compounds.

Esterification: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6]

Caption: Workflow for the Fischer-Speier esterification of S-alkyl thiosalicylic acid.

Detailed Protocol: Synthesis of Methyl 2-(benzylthio)benzoate

Materials:

-

2-(Benzylthio)benzoic acid (1.0 eq)

-

Methanol (in large excess, acts as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: Dissolve 2-(benzylthio)benzoic acid in an excess of methanol in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Amide Synthesis

The synthesis of amides from carboxylic acids typically requires activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

Detailed Protocol: Synthesis of 2-(Methylthio)benzamide

Materials:

-

2-(Methylthio)benzoic acid (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Ammonium chloride (1.2 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere. Add HATU and DIPEA and stir the mixture at room temperature for 30 minutes.

-

Amination: Add ammonium chloride to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

S-alkyl derivatives of thiosalicylic acid have emerged as promising candidates in drug discovery, exhibiting notable anticancer and antimalarial activities.

Anticancer Activity

Several S-alkyl derivatives of thiosalicylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action are multifaceted and appear to be dependent on the specific alkyl substituent.

One prominent hypothesis involves the perturbation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Certain thiosalicylic acid derivatives may interfere with EGFR activation and downstream signaling cascades.

Caption: Proposed mechanism of anticancer activity via inhibition of the EGFR signaling pathway.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The underlying mechanism may involve the induction of endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic signaling pathways.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. S-alkyl derivatives of thiosalicylic acid have shown promise as antimalarial compounds.[3]

A key target for these compounds is the plasmodial threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[9][10] Inhibition of ThrRS disrupts the parasite's ability to synthesize proteins, ultimately leading to its death. The S-alkyl chain plays a crucial role in binding to the active site of the enzyme.

Caption: Proposed mechanism of antimalarial activity via inhibition of threonyl-tRNA synthetase.

Conclusion and Future Directions

S-alkyl derivatives of thiosalicylic acid represent a versatile and promising class of compounds with significant therapeutic potential. This guide has provided a detailed framework for their synthesis, characterization, and further derivatization. The exploration of their anticancer and antimalarial activities has revealed compelling mechanisms of action that warrant further investigation.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of S-alkyl derivatives with diverse alkyl chains to establish more comprehensive structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds to optimize their therapeutic efficacy and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising derivatives in relevant animal models of cancer and malaria to validate their therapeutic potential.

By leveraging the methodologies and insights presented in this guide, researchers can accelerate the discovery and development of novel S-alkyl thiosalicylic acid derivatives as next-generation therapeutic agents.

References

- Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]

- PrepChem. (n.d.). Synthesis of methyl 2-benzylthio-6-methoxybenzoate.

- Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]

- Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0294364. [Link]

- Dimitrijević, S., et al. (2014). Synthesis and Characterization of Zinc(II)-Complexes With S-Alkyl Derivatives of Thiosalicylic Acid.

- Tomić, Z., et al. (2015). DNA binding and antitumor activities of platinum(IV) and zinc(II) complexes with some S-alkyl derivatives of thiosalicylic acid.

- Stanković, T., et al. (2023). Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.

- Ahmad, A., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Frontiers in Pharmacology, 14, 1198344. [Link]

- ResearchGate. (n.d.). EGFR inhibitory activities of the derivatives.

- Porta, E. J., et al. (2021). Repositioning Salirasib as New Antimalarial Agent.

- Dechsupa, A., et al. (2022). The growing pipeline of natural aminoacyl-tRNA synthetase inhibitors for malaria treatment.

- The Good Scents Company. (n.d.). thiosalicylic acid.

- Organic Syntheses. (n.d.). Thiosalicylic acid.

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.

- Wikipedia. (n.d.). Thiosalicylic acid.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Finetech Industry Limited. (n.d.). 2-(METHYLTHIO)BENZOIC ACID.

- Al-Adham, K. A., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(11), 2829. [Link]

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Doug's Lab. (2016, July 28).

- Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.

- Visual Learners. (2020, July 27). Synthesis and hydrolysis of Esters. Reversible reaction.

- Rosheen, et al. (2022). Salicylic Acid: Synthetic Strategies and Their Biological Activities. CoLab.

- Osman, A. N., et al. (1984). Synthesis and biological activity of salicylic acid esters. Journal de Pharmacie de Belgique, 39(5), 280-284. [Link]